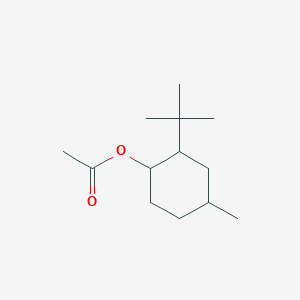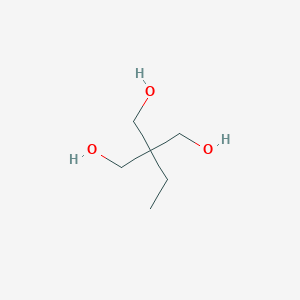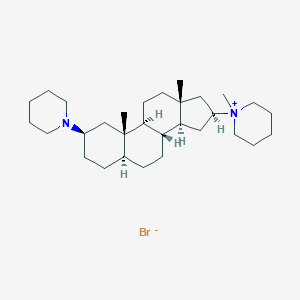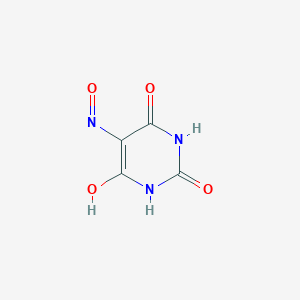
Dichlorométhyl méthyl éther
Vue d'ensemble
Description
Dichloromethyl methyl ether, also known as dichloromethoxy methane, is a colorless, volatile liquid with a mild, ether-like odor. It is a widely used reagent in organic synthesis and is a useful solvent for many organic and inorganic compounds. Dichloromethyl methyl ether has a wide range of applications in the laboratory, including in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is also used in the production of plastics, resins, and adhesives.
Applications De Recherche Scientifique
Synthèse organique : Formylation de composés aromatiques
Le DCME est largement utilisé comme agent formylant pour les cycles aromatiques riches en électrons. Ce processus est crucial pour la synthèse d'aldéhydes aromatiques, qui sont des intermédiaires clés dans la production de produits pharmaceutiques, de parfums et de produits agrochimiques. La formylation catalysée par le DCME et le TiCl4 a été largement étudiée, démontrant une haute régiosélectivité et efficacité .
Recherche pharmaceutique : Synthèse de principes actifs
En recherche pharmaceutique, le DCME sert de réactif pour l'introduction de groupes aldéhydes dans des molécules complexes. Les aldéhydes sont des principes actifs pharmaceutiques en raison de leur grande réactivité, ce qui leur permet de subir des transformations ultérieures en une variété de groupes fonctionnels, tels que les hydroxyles, les acides carboxyliques et les alcanes .
Chimie du fluor : Formylation d'aromatiques contenant du fluor
Le DCME est particulièrement utile dans la formylation de composés aromatiques contenant du fluor. Ces composés sont importants dans le développement de nouveaux produits pharmaceutiques et produits agrochimiques. Le DCME, en combinaison avec des acides de Lewis, facilite l'assemblage de motifs benzaldéhyde dans ces aromatiques fluorés .
Recherche chimique : Agent chlorant
En tant qu'agent chlorant, le DCME est utilisé dans la conversion d'acides carboxyliques en chlorures d'acides. Les chlorures d'acides sont des intermédiaires polyvalents en chimie organique, utilisés pour la synthèse d'esters, d'amides et d'autres dérivés .
Production de polymères : Réactif avec les esters boriniques
Dans le domaine de la science des polymères, le DCME réagit avec les esters boriniques pour préparer des alcénones. Les alcénones sont des monomères importants pour la production de polymères ayant des propriétés spécifiques, telles qu'une stabilité thermique et une résistance chimique accrues .
Chimie industrielle : Synthèses à grande échelle
Le rôle du DCME en chimie industrielle est mis en évidence par son application dans les synthèses à grande échelle. Son utilisation dans les formylations de composés aromatiques à points d'ébullition plus élevés le rend opérationnellement sécurisé et adapté aux procédés industriels .
Mécanisme D'action
Dichloromethyl methyl ether, also known as 1,1-Dichlorodimethyl ether, is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .
Target of Action
The primary targets of Dichloromethyl methyl ether are electron-rich aromatic compounds . These compounds play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
Dichloromethyl methyl ether interacts with its targets through a process known as Rieche formylation . In this process, the compound acts as a formyl source, contributing a formyl group (CHO) to the aromatic compounds . This interaction results in the formation of formylated aromatic compounds .
Biochemical Pathways
The Rieche formylation process affects the biochemical pathways involved in the synthesis of aromatic compounds . The addition of the formyl group can lead to significant changes in the properties of the aromatic compounds, influencing their reactivity and the downstream reactions they participate in .
Result of Action
The result of Dichloromethyl methyl ether’s action is the formation of formylated aromatic compounds . These compounds have a wide range of applications in organic synthesis . Additionally, Dichloromethyl methyl ether can act as a chlorination agent in the formation of acid chlorides .
Action Environment
The action of Dichloromethyl methyl ether can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst (e.g., TiCl4, SnCl4, or AlCl3) is necessary for the Rieche formylation process . Moreover, the reaction temperature and pressure can also affect the efficiency and selectivity of the reaction .
Safety and Hazards
Dichloromethyl methyl ether is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Analyse Biochimique
Biochemical Properties
Dichloromethyl methyl ether is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides
Molecular Mechanism
The molecular mechanism of Dichloromethyl methyl ether involves its role as a formylating agent for aromatic compounds and a chlorinating agent for carboxylic acids
Propriétés
IUPAC Name |
dichloro(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4885-02-3 | |
| Record name | Dichloromethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, dichloromethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloromethoxymethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)



